7-chloro-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2H-chromene-3-carboxylic acid: is an organic compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position of the chromene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of salicylaldehyde derivatives with malonic acid in the presence of a catalyst can lead to the formation of the chromene ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-chloro-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
7-chloro-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
- 7-hydroxy-2H-chromene-3-carboxylic acid
- 7-methoxy-2H-chromene-3-carboxylic acid
- 7-nitro-2H-chromene-3-carboxylic acid
Comparison: 7-chloro-2H-chromene-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes .
Properties
CAS No. |
482374-64-1 |
---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
7-chloro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13) |
InChI Key |
CDXVFVDHMXXSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.